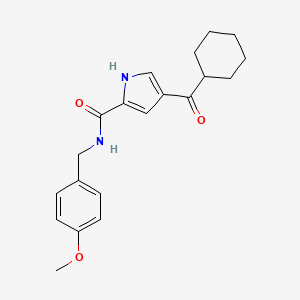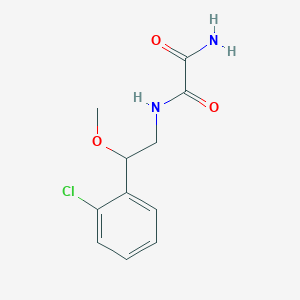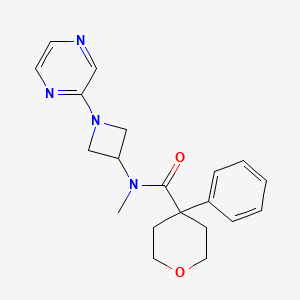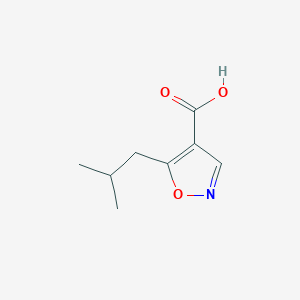
Methyl 2-(3,4-dichlorophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,4-dichlorophenoxy)propanoate is a chemical compound with the molecular formula C10H10Cl2O3 . It has a molecular weight of 249.09 .
Molecular Structure Analysis
The InChI code for Methyl 2-(3,4-dichlorophenoxy)propanoate is 1S/C10H10Cl2O3/c1-6(10(13)14-2)15-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
Methyl 2-(3,4-dichlorophenoxy)propanoate is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Sorption to Soil and Organic Matter A comprehensive review on the sorption of 2,4-D and related phenoxy herbicides, including Methyl 2-(3,4-dichlorophenoxy)propanoate, to soil, organic matter, and minerals highlights the significant role of soil parameters like pH, organic carbon content, and iron oxides in the sorption process. This study suggests that understanding the interactions between these herbicides and various soil components can inform environmental management and mitigation strategies for these widely used agricultural chemicals (Werner, Garratt, & Pigott, 2012).
Environmental Fate and Toxicology Research on the environmental fate and toxicology of 2,4-D, to which Methyl 2-(3,4-dichlorophenoxy)propanoate is closely related, indicates its widespread presence in agricultural settings and potential impacts on human and ecosystem health. The persistence of this compound in soil and water, coupled with its detection in regions of high agricultural use, underscores the need for effective environmental monitoring and pollution mitigation strategies (Islam et al., 2017).
Microbial Biodegradation The role of microorganisms in the degradation of 2,4-D and its analogs, such as Methyl 2-(3,4-dichlorophenoxy)propanoate, has been highlighted in a review focusing on the microbial pathways involved in breaking down these herbicides. This body of research points to the potential for bioremediation techniques to mitigate environmental contamination, emphasizing the importance of microbial communities in detoxifying herbicide-polluted environments (Magnoli et al., 2020).
Mechanisms of Toxicity in Aquatic Environments Studies on chlorophenols, a group including compounds related to Methyl 2-(3,4-dichlorophenoxy)propanoate, reveal their toxic effects on aquatic life. These effects include oxidative stress, immune system disruption, endocrine dysfunction, and potential genotoxicity, emphasizing the need for careful management of these compounds in environments susceptible to contamination (Ge et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(3,4-dichlorophenoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOZEQCBXBDHME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4-dichlorophenoxy)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2408165.png)


![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2408170.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2408173.png)
![6-(3-ethoxypropyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2408174.png)


![N-[4-(methylthio)benzyl]-2-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2408179.png)
